

Antioxidant Properties of 5-Vanillylidene Barbituric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Vanillylidene barbituric acid

Cat. No.: B3052328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of 5-Vanillylidene barbituric acid, a derivative of barbituric acid and vanillin. While direct and extensive research on this specific molecule is limited, this document synthesizes available data on closely related arylidene barbiturates and vanillin derivatives to project its potential antioxidant capabilities. This guide covers its potential radical scavenging activities, and reducing power, and outlines the experimental protocols for key antioxidant assays. Furthermore, it explores the likely mechanisms of action and relevant signaling pathways. The information is presented to aid researchers and professionals in drug development in understanding and evaluating the antioxidant potential of 5-Vanillylidene barbituric acid and its analogs.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.



5-Vanillylidene barbituric acid combines the structural features of vanillin, a known antioxidant, and barbituric acid, a versatile scaffold in medicinal chemistry. This unique combination suggests that it may possess significant antioxidant properties. The phenolic hydroxyl group and the methoxy group on the vanillylidene moiety are expected to contribute to its radical scavenging and reducing capabilities. This guide aims to provide a detailed technical overview of these potential properties.

Chemical Structure and Antioxidant Potential

The chemical structure of **5-Vanillylidene barbituric acid** is characterized by a barbituric acid ring linked to a vanillylidene group.

• CAS Registry Number: 40367-32-6[1][2]

Molecular Formula: C₁₂H₁₀N₂O₅[1][2]

Molecular Weight: 262.22 g/mol [1][2]

The antioxidant potential of this molecule is primarily attributed to the vanillylidene portion, which contains a phenolic hydroxyl group. Phenolic compounds are well-established antioxidants that can donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of the electron-donating methoxy group ortho to the hydroxyl group can further enhance this activity by stabilizing the resulting phenoxyl radical through resonance.

Quantitative Antioxidant Data

Direct quantitative antioxidant data for **5-Vanillylidene barbituric acid** is not extensively available in the reviewed literature. However, studies on structurally similar arylidene barbiturates and vanillin derivatives provide valuable insights into its expected activity. The following tables summarize the antioxidant activities of these related compounds.

Table 1: DPPH Radical Scavenging Activity of Arylidene Barbiturate Derivatives



Compound	Substituent on Arylidene Ring	IC50 (μM)	Reference
Derivative 1	4-OH	20.28 ± 0.15	[3]
Derivative 2	3,4-diOH	15.16 - 48.26	[4]
Derivative 3	4-OCH₃	> 100	[3]
Standard	Quercetin	16.96 ± 0.14	[3]
Standard	n-Propyl gallate	30.30	[4]

Table 2: Superoxide Anion Radical Scavenging Activity of Arylidene Barbiturate Derivatives

Compound	Substituent on Arylidene Ring	IC50 (μM)	Reference
Derivative A	2-OH	98.3	[4]
Derivative B	3-OH	102.6	[4]
Derivative C	4-OH	105.6	[4]
Standard	n-Propyl gallate	106.34	[4]

Note: The data presented in these tables are for derivatives and should be used as a predictive guide for the potential activity of **5-Vanillylidene barbituric acid**. The presence of the 4-hydroxy-3-methoxy substitution pattern in **5-Vanillylidene barbituric acid** suggests it would likely exhibit significant DPPH and superoxide radical scavenging activities.

Experimental Protocols

This section provides detailed methodologies for the key antioxidant assays that can be employed to evaluate the antioxidant properties of **5-Vanillylidene barbituric acid**.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay



This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

- · Reagent Preparation:
 - Prepare a 0.1 mM solution of DPPH in methanol.
- Assay Procedure:
 - In a 96-well plate or cuvettes, add 100 μL of various concentrations of the test compound
 (5-Vanillylidene barbituric acid) dissolved in methanol.
 - Add 100 μL of the DPPH solution to each well.
 - Incubate the mixture in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
 - Methanol is used as a blank, and a solution of DPPH and methanol without the test compound serves as the control. Ascorbic acid or Trolox can be used as a positive control.
- Calculation:
 - The percentage of radical scavenging activity is calculated using the following formula:
 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
 - The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay



The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, and its reduction by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

- Reagent Preparation:
 - Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
 - Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
 - Dilute the ABTS⁺ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
- Assay Procedure:
 - Add 10 μL of various concentrations of the test compound to 190 μL of the diluted ABTS•+ solution.
 - Incubate the mixture at room temperature for 6 minutes.
 - Measure the absorbance at 734 nm.
 - Trolox is commonly used as a standard.
- · Calculation:
 - The percentage of scavenging is calculated similarly to the DPPH assay.
 - The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color and can



be monitored at 593 nm.

Protocol:

- Reagent Preparation:
 - FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
- Assay Procedure:
 - Warm the FRAP reagent to 37°C.
 - \circ Add 30 µL of the test compound solution to 900 µL of the FRAP reagent.
 - Incubate the mixture at 37°C for 4 minutes.
 - Measure the absorbance at 593 nm.
 - A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
- Calculation:
 - The antioxidant capacity is expressed as Fe^{2+} equivalents (μM).

Superoxide Radical (O2-•) Scavenging Assay

This assay is based on the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated from a phenazine methosulfate-NADH (PMS-NADH) system.

Protocol:

- Reagent Preparation:
 - Prepare solutions of 1 M Tris-HCl buffer (pH 7.4), 30 mM EDTA, 50 mM NBT, and 780 mM
 NADH.
- Assay Procedure:



- In a test tube, mix 1 mL of various concentrations of the test compound, 1 mL of NBT solution, and 1 mL of NADH solution.
- \circ Initiate the reaction by adding 1 mL of PMS (120 μ M).
- Incubate the mixture at room temperature for 5 minutes.
- Measure the absorbance at 560 nm.
- Calculation:
 - The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance compared to a control.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of phenolic compounds like **5-Vanillylidene barbituric acid** primarily involves direct radical scavenging through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms.

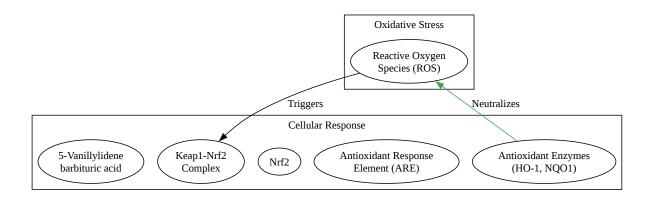
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is stabilized by resonance, particularly with the aid of the ortho-methoxy group.

Single-Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, forming a radical cation and an anion.

Beyond direct scavenging, phenolic antioxidants can also influence cellular signaling pathways related to oxidative stress. While specific studies on **5-Vanillylidene barbituric acid** are lacking, related compounds have been shown to modulate pathways such as:

 Nrf2-ARE Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Phenolic compounds can activate Nrf2, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

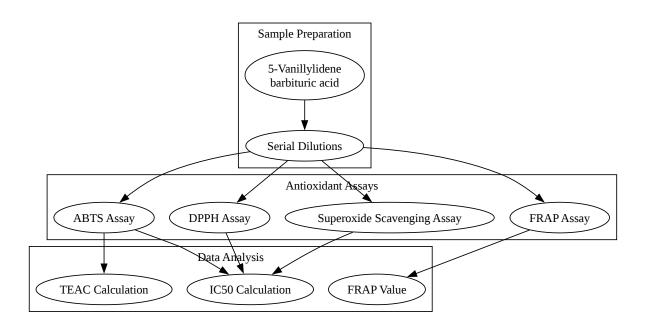




Click to download full resolution via product page

• NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and is often activated by oxidative stress. Some antioxidants can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.





Click to download full resolution via product page

Structure-Activity Relationship (SAR)

Studies on arylidene barbiturates have highlighted some key structural features that influence their antioxidant activity:

- Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are critical. Compounds with ortho- and para-hydroxyl groups generally exhibit stronger antioxidant activity.
- Methoxy Groups: A methoxy group at the meta position relative to the hydroxyl group, as seen in the vanillylidene moiety, can enhance antioxidant activity by stabilizing the phenoxyl radical.



• Electron-Donating Groups: In general, electron-donating substituents on the aromatic ring increase antioxidant potential, while electron-withdrawing groups tend to decrease it.

Based on these SAR principles, **5-Vanillylidene barbituric acid**, with its 4-hydroxy and 3-methoxy substituents, is predicted to be a potent antioxidant among the arylidene barbiturate class.

Conclusion and Future Directions

While direct experimental evidence is still emerging, the structural characteristics of **5-Vanillylidene barbituric acid** and the antioxidant data from closely related compounds strongly suggest its potential as an effective antioxidant agent. Its vanillylidene moiety provides the necessary chemical features for potent radical scavenging and reducing activities.

Future research should focus on:

- Direct Quantification: Performing comprehensive in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.) specifically on 5-Vanillylidene barbituric acid to determine its IC₅₀ values and compare them with standard antioxidants.
- Cellular Studies: Investigating its ability to mitigate oxidative stress in cellular models and elucidating its impact on key signaling pathways like Nrf2-ARE and NF-kB.
- In Vivo Studies: Evaluating its antioxidant efficacy and pharmacokinetic profile in animal models of diseases associated with oxidative stress.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of **5-Vanillylidene barbituric acid** as an antioxidant. The provided protocols and mechanistic insights offer a solid starting point for further investigation and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. 5-Vanillylidene barbituric acid [webbook.nist.gov]
- 2. 5-Vanillylidene barbituric acid [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Antioxidant Properties of 5-Vanillylidene Barbituric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3052328#antioxidant-properties-of-5-vanillylidene-barbituric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com